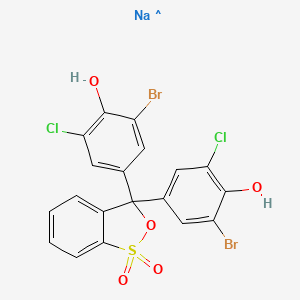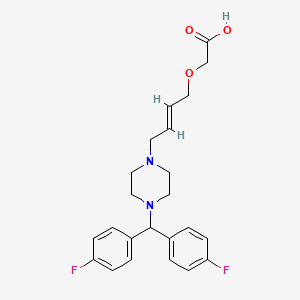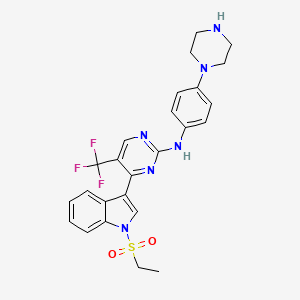
4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperazine moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyrimidine or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it might be studied for its potential as a pharmaceutical agent, given the known bioactivity of pyrimidine derivatives.
Medicine
In medicine, research could focus on its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-methylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine
- 4-(1-ethylsulfonylindol-3-yl)-N-(4-morpholin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
The uniqueness of 4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C25H25F3N6O2S |
|---|---|
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C25H25F3N6O2S/c1-2-37(35,36)34-16-20(19-5-3-4-6-22(19)34)23-21(25(26,27)28)15-30-24(32-23)31-17-7-9-18(10-8-17)33-13-11-29-12-14-33/h3-10,15-16,29H,2,11-14H2,1H3,(H,30,31,32) |
Clé InChI |
LOEILTAMPZKISF-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(F)(F)F)NC4=CC=C(C=C4)N5CCNCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol](/img/structure/B12367412.png)
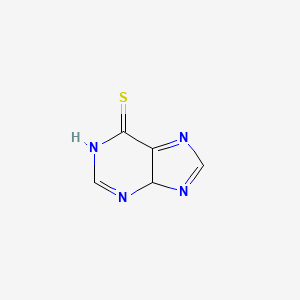
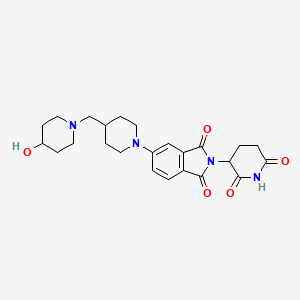
![[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl] 2-bromoacetate](/img/structure/B12367444.png)
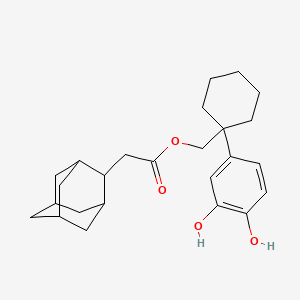
![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B12367451.png)
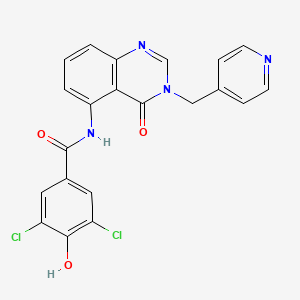
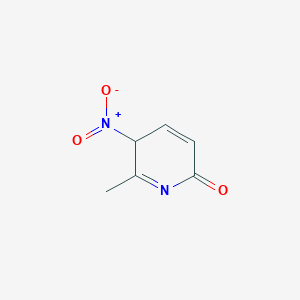
![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)
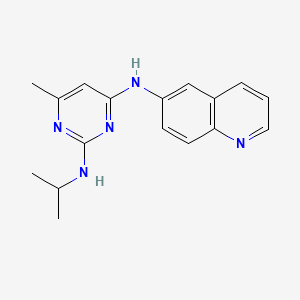
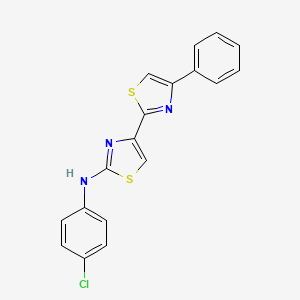
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
